

Application of DL-Panthenol in 3D Skin Models for Wound Healing Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DL-panthenol*

Cat. No.: *B1678407*

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Application Note

Introduction

Wound healing is a complex biological process involving inflammation, proliferation, and remodeling phases aimed at restoring the integrity of the skin barrier.[1] Three-dimensional (3D) skin models have emerged as powerful in vitro tools that closely mimic the structure and function of human skin, offering a relevant platform for studying wound repair and screening potential therapeutic agents.[2][3] These models, typically consisting of epidermal and dermal layers, allow for the investigation of cellular and molecular events in a controlled environment, reducing the reliance on animal testing.[4] **DL-panthenol**, the provitamin of pantothenic acid (Vitamin B5), is widely used in skincare for its moisturizing and wound-healing properties.[5] Upon topical application, it is readily converted to pantothenic acid, an essential component of Coenzyme A, which plays a crucial role in cellular metabolism and epithelial function. This application note details the use of **DL-panthenol** in 3D skin models to assess its efficacy in promoting wound healing, focusing on key assays and molecular endpoints.

Mechanism of Action

DL-panthenol accelerates wound healing through a multi-faceted mechanism. It enhances epidermal differentiation and proliferation of dermal fibroblasts, which are critical for tissue regeneration. Furthermore, it modulates the expression of genes involved in inflammation and tissue remodeling. In vitro studies using 3D skin models have demonstrated that dexpanthenol

and its derivatives can enhance wound closure and regulate the expression of key biomarkers associated with skin repair.

Experimental Findings

Studies utilizing 3D full-thickness skin models have shown that topical application of dexpanthenol-containing formulations significantly accelerates wound closure compared to untreated controls. Histological analysis of these models reveals faster re-epithelialization in dexpanthenol-treated wounds. At the molecular level, dexpanthenol has been shown to modulate the gene expression of several key proteins involved in the wound healing cascade.

Quantitative Data Summary

The following tables summarize the quantitative findings from studies investigating the effect of **DL-panthenol** (or its active form, pantothenic acid/dexpanthenol) on wound healing in 3D skin models.

Table 1: Gene Expression Changes in 3D Skin Models Treated with Dexpanthenol/Calciumpantothenate

Gene	Regulation	Fold Change/Obser vation	Experimental Condition	Reference
MMP3	Upregulated	Enhanced mRNA expression	Laser-irradiated skin models cultured in calciumpantoth e-nate-containing medium.	
IL1 α	Upregulated	Enhanced mRNA expression	Laser-irradiated skin models cultured in calciumpantoth e-nate-containing medium.	
KRTAP4-12	Upregulated	Enhanced mRNA expression	Laser-irradiated skin models cultured in calciumpantoth e-nate-containing medium.	
S100A7	Downregulated	Decreased expression	Laser-irradiated skin models cultured in calciumpantoth e-nate-containing medium.	
COL3A1	Upregulated	Upregulated after microneedling	Microneedling- treated 3D skin models.	
COL8A1	Upregulated	Upregulated after microneedling	Microneedling- treated 3D skin models.	

TIMP3	Upregulated	Upregulated after microneedling	Microneedling-treated 3D skin models.
Pro-inflammatory Cytokines	Downregulated	Downregulated after microneedling	Microneedling-treated 3D skin models.

Table 2: Histological and Functional Outcomes in 3D Skin Models

Parameter	Observation	Treatment	Time Point	Reference
Wound Closure	Completed wound closure	Dexpanthenol-containing ointment after microneedling	24 hours	
Wound Closure	Lesions still visible	Untreated after microneedling	24 hours	
Wound Closure	Completed wound healing	Dexpanthenol-treated and untreated	48 hours	
Re-epithelialization	Faster wound closure	5% Dexpanthenol emulsions (W/O and O/W) on laser-irradiated models	Not specified	
Re-epithelialization	Considerably faster wound closure	Calcium pantothenate (20 µg/ml) in culture medium of laser-irradiated models	Not specified	

Experimental Protocols

Protocol 1: Generation and Wounding of a 3D Full-Thickness Skin Model

This protocol describes the generation of a 3D full-thickness skin equivalent and the creation of a standardized wound.

Materials:

- Primary human dermal fibroblasts
- Primary human epidermal keratinocytes
- Collagen Type I hydrogel
- Fibronectin
- Cell culture medium
- Wounding device (e.g., punch biopsy, laser, micro-needling device)

Procedure:

- **Dermal Component Construction:** Embed primary human dermal fibroblasts in a collagen type I hydrogel.
- **Epidermal Seeding:** Coat the surface of the hydrogel with fibronectin and seed primary human epidermal keratinocytes on top.
- **Submerged Culture:** Culture the model under submerged conditions to allow for keratinocyte proliferation.
- **Air-Liquid Interface Culture:** Raise the model to an air-liquid interface to promote epidermal stratification and the formation of a multi-layered epidermis.
- **Wounding:** Create a standardized wound in the center of the 3D skin model using a sterile punch biopsy tool, a CO2 laser, or a micro-needling device.

Protocol 2: Treatment with **DL-Panthenol** and Sample Collection

Materials:

- **DL-panthenol** containing formulation (e.g., 5% dexpanthenol ointment)
- Control vehicle (e.g., petroleum jelly)
- Phosphate-buffered saline (PBS)
- RNA lysis buffer
- 4% Paraformaldehyde

Procedure:

- **Treatment Application:** Immediately after wounding, topically apply the **DL-panthenol** formulation or the control vehicle to the wound bed.
- **Incubation:** Culture the treated and control models for the desired time points (e.g., 24, 48, 72 hours).
- **Sample Harvesting for RNA analysis:** At each time point, wash the models with PBS and harvest for RNA extraction using a suitable lysis buffer.
- **Sample Harvesting for Histology:** At each time point, fix the models in 4% paraformaldehyde for histological analysis.

Protocol 3: Wound Healing Analysis

A. Histological Analysis of Re-epithelialization

Procedure:

- **Tissue Processing:** Embed the fixed 3D skin models in paraffin and section them.
- **Staining:** Stain the sections with Hematoxylin and Eosin (H&E) to visualize the tissue morphology and the extent of wound closure.
- **Microscopy:** Image the stained sections using a light microscope.

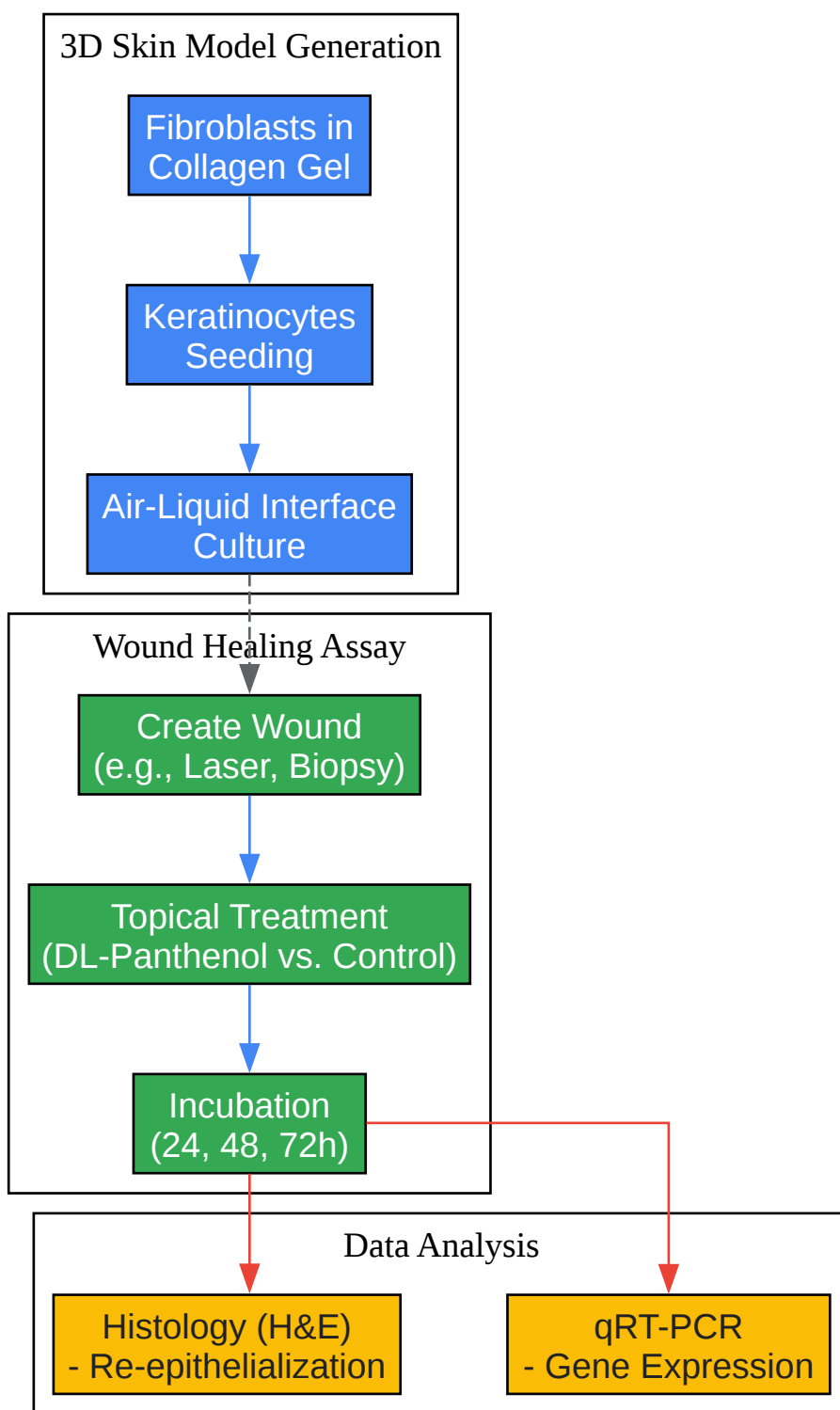
- Quantification: Measure the length of the epithelial tongue migrating over the wound bed to quantify the rate of re-epithelialization.

B. Gene Expression Analysis by qRT-PCR

Procedure:

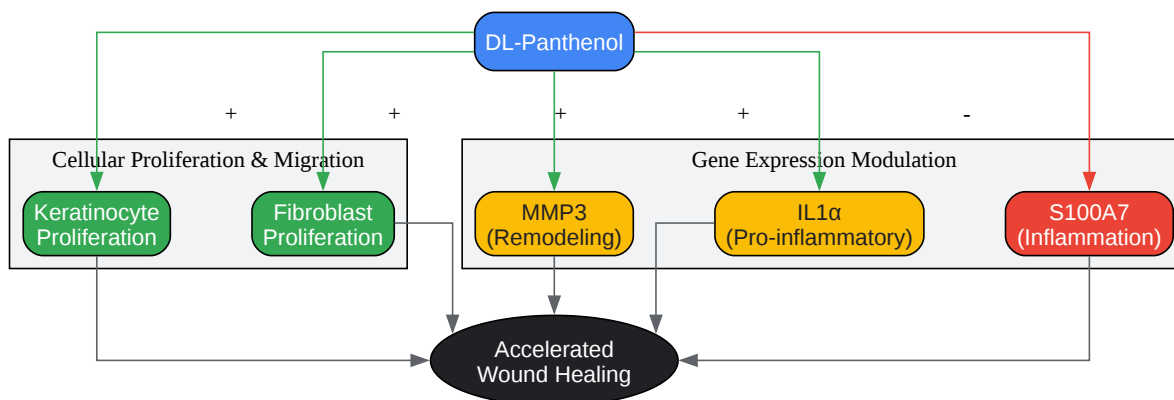
- RNA Extraction and cDNA Synthesis: Extract total RNA from the harvested samples and reverse transcribe it into cDNA.
- qRT-PCR: Perform quantitative real-time PCR using primers for target genes (e.g., MMP3, IL1 α , KRTAP4-12, S100A7) and a reference gene.
- Data Analysis: Calculate the relative gene expression using the $\Delta\Delta C_t$ method.

Visualizations



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Caption: Experimental workflow for assessing **DL-panthenol**'s effect on wound healing in 3D skin models.



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